Product packaging for 4-(1-Piperazinyl)benzylalcohol(Cat. No.:CAS No. 325796-35-8)

4-(1-Piperazinyl)benzylalcohol

Cat. No.: B1603822
CAS No.: 325796-35-8
M. Wt: 192.26 g/mol
InChI Key: KIXOTMSDWREREV-UHFFFAOYSA-N
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Description

Significance of Piperazine (B1678402) Derivatives in Medicinal Chemistry and Drug Discovery

Piperazine derivatives are a cornerstone of modern medicinal chemistry, valued for their structural versatility and wide range of pharmacological activities. museonaturalistico.itwisdomlib.org The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions, a feature that imparts several advantageous properties for drug design. bohrium.comnih.gov These properties include a large polar surface area and the capacity for hydrogen bonding, which can lead to improved water solubility, oral bioavailability, and favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. bohrium.comnih.gov

The piperazine nucleus is a privileged scaffold found in numerous clinically successful drugs, demonstrating its broad therapeutic applicability. museonaturalistico.itresearchgate.net Its derivatives have been developed to target a wide array of conditions, showcasing the scaffold's ability to be fine-tuned for specific biological interactions. researchgate.net The two nitrogen atoms in the ring are amenable to various chemical modifications, allowing for the strategic optimization of a compound's potency, selectivity, and pharmacokinetic profile during the lead optimization phase of drug discovery. nih.govresearchgate.net

The diverse biological activities associated with piperazine derivatives are a testament to their significance. Researchers have successfully synthesized piperazine-containing compounds with applications across multiple disease areas. museonaturalistico.itresearchgate.net

Table 1: Documented Biological Activities of Piperazine Derivatives

Biological Activity Description Example Compounds/Drug Classes Citations
Central Nervous System (CNS) Effects Includes antidepressant, antipsychotic, and anxiolytic activities. The piperazine moiety is common in drugs targeting neurotransmitter receptors and transporters. Antidepressants (e.g., Amoxapine), Antipsychotics (e.g., Bifeprunox) museonaturalistico.it, researchgate.net
Antimicrobial Effective against a range of pathogens, including bacteria (Gram-positive and Gram-negative), fungi, and parasites. Antibiotics (e.g., Ciprofloxacin), Antifungals (e.g., Itraconazole) researchgate.net, nih.gov, ijpras.com, researchgate.net
Anticancer Derivatives have shown the ability to inhibit cancer cell growth through various mechanisms. Tyrosine kinase inhibitors (e.g., Imatinib) researchgate.net, bohrium.com
Antihistaminic Used to treat allergy symptoms by blocking histamine (B1213489) receptors. Antihistamines (e.g., Cyclizine, Oxatomide) researchgate.net
Anti-inflammatory Compounds have been shown to inhibit pro-inflammatory cytokines like TNF-α and IL-6. Experimental Flavone Derivatives nih.gov

| Antiviral | The scaffold is present in certain agents used to treat viral infections. | HIV protease inhibitors (e.g., Indinavir) | researchgate.net |

Role of 4-(1-Piperazinyl)benzylalcohol as a Research Tool in Neurobiology and Pharmacology

While this compound itself is not typically the final active pharmaceutical ingredient, it functions as a crucial research tool, primarily as a foundational scaffold or synthetic intermediate for developing more complex and potent analogues. Its structure provides a well-defined starting point for structure-activity relationship (SAR) studies aimed at discovering novel agents for neurobiological and pharmacological targets.

Research has extensively focused on derivatives of this core structure, demonstrating its utility in generating compounds with significant activity, particularly in the field of neuropharmacology. By modifying the this compound template, scientists have been able to probe the structural requirements for interacting with specific receptors and transporters in the central nervous system.

Table 2: Research Findings on Analogues of this compound

Research Area Analogue/Derivative Class Key Findings Citations
Antidepressant Activity 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives Synthesized compounds displayed potent serotonin (B10506) (5-HT) reuptake inhibition in vitro. The lead compound showed antidepressant effects in in-vivo models. nih.gov
Antidepressant Activity 1-phenyl-2-(4-substituted-piperazin-1-yl)-propanol derivatives Novel synthesized derivatives significantly shortened immobility time in behavioral tests in mice, suggesting specific antidepressant-like effects. researchgate.net
Pain and Nociception Benzylpiperazine derivatives Designed compounds showed high affinity and selectivity for σ1 receptors, which are known to modulate pain signaling. A lead compound demonstrated significant antinociceptive effects in vivo. nih.gov, acs.org

| Chemical Synthesis | 2-chloro-4-(1-piperazinyl)benzyl alcohol | This halogenated analogue was identified as a microbial fermentation product, highlighting its role as a stable chemical entity and intermediate. | google.com |

Contextualization within Benzyl (B1604629) Alcohol and Piperazine Chemical Classes

The chemical identity of this compound is defined by the fusion of two important chemical classes: benzyl alcohols and piperazines.

Piperazine Class : As a heterocyclic amine, piperazine is characterized by its six-membered ring containing two nitrogen atoms in a 1,4-arrangement. drugbank.com This structure is not only a versatile synthetic handle but also a key pharmacophore in its own right. Its basic nature and ability to participate in hydrogen bonding often enhance the pharmacokinetic properties of a drug molecule. bohrium.comnih.gov

Benzyl Alcohol Class : Benzyl alcohol consists of a benzene (B151609) ring substituted with a hydroxymethyl (-CH2OH) group. ontosight.ai This functional group can be a site for further chemical modification, such as esterification, or can participate in interactions with biological targets. mdpi.com Derivatives of benzyl alcohol are investigated for a wide range of biological activities, from antimicrobial to neuroprotective effects. ontosight.ainih.gov

In this compound, these two classes are combined. The piperazine ring is attached at the fourth position (para) of the benzyl alcohol's phenyl ring. This specific arrangement places the piperazine moiety, known for its frequent use in CNS-active drugs, and the benzyl alcohol group at opposite ends of the benzene ring, creating a scaffold with distinct regions for potential receptor interaction and further chemical elaboration. ontosight.ai

Research Imperatives and Future Directions for this compound Analogues

The existing body of research strongly indicates that the this compound scaffold is a promising starting point for the discovery of new therapeutic agents. The primary research imperative is the systematic exploration of its chemical space through the synthesis and biological evaluation of novel analogues. museonaturalistico.it Future work will likely focus on comprehensive structure-activity relationship (SAR) studies to design molecules with enhanced potency, selectivity, and improved drug-like properties. nih.gov

Key future directions include:

Target-Specific Design : Leveraging the known activities of its derivatives to design new analogues aimed at specific and high-value biological targets, such as serotonin transporters, dopamine (B1211576) transporters, and sigma receptors. nih.govnih.govebi.ac.uk

Pharmacokinetic Optimization : Modifying the core structure to fine-tune ADME properties, ensuring that potent compounds can reach their biological targets in effective concentrations. bohrium.comnih.gov

Expansion of Therapeutic Areas : While neurobiology is a major focus, the known anti-inflammatory and antimicrobial potential of piperazine derivatives suggests that analogues of this compound could be explored for these and other indications. nih.gov

Table 3: Future Research Directions for this compound Analogues

Research Direction Rationale and Approach Target Therapeutic Area Citations
Systematic SAR Studies Synthesize analogues by modifying substituents on the second piperazine nitrogen and the aromatic ring to understand how these changes affect biological activity. CNS disorders, Pain, Inflammation nih.gov, mdpi.com
Bioisosteric Replacement Replace the benzyl alcohol moiety with other functional groups to explore different binding interactions and improve metabolic stability. CNS disorders, Infectious Diseases museonaturalistico.it
Development of Selective Ligands Fine-tune the scaffold to achieve high selectivity for specific receptor subtypes (e.g., σ1 vs σ2 receptors) to minimize off-target effects. Neuropathic Pain, Psychiatric Disorders nih.gov, acs.org

| Hybrid Molecule Design | Combine the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. | Cancer, Microbial Infections | ijpras.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H16N2O B1603822 4-(1-Piperazinyl)benzylalcohol CAS No. 325796-35-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-piperazin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-1-3-11(4-2-10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXOTMSDWREREV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60626700
Record name [4-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

325796-35-8
Record name [4-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60626700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 1 Piperazinyl Benzylalcohol and Its Analogues

Fundamental Synthetic Routes to the 4-(1-Piperazinyl)benzylalcohol Scaffold

The construction of the this compound core relies on established organic reactions that allow for the regioselective introduction of substituents on both the piperazine (B1678402) and benzene (B151609) rings.

N-Alkylation Strategies for Piperazine Ring Functionalization

N-alkylation is a cornerstone of piperazine chemistry, enabling the introduction of the benzyl (B1604629) group. nih.gov A common approach involves the reaction of piperazine with a benzyl halide, such as 4-(chloromethyl)benzyl alcohol. acs.orgnih.gov This reaction is typically carried out in the presence of a base like potassium carbonate to neutralize the hydrogen halide formed during the reaction. acs.orgnih.gov The use of a catalyst, such as potassium iodide, can further facilitate the substitution. acs.orgnih.gov

Reductive amination represents another powerful strategy for N-alkylation. arkat-usa.orgmasterorganicchemistry.com This method involves the reaction of a piperazine derivative with an appropriate aldehyde, such as 4-formylbenzyl alcohol, in the presence of a reducing agent. arkat-usa.orgmasterorganicchemistry.com Sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride, are frequently employed for this transformation due to their selectivity in reducing the intermediate iminium ion in the presence of the aldehyde. arkat-usa.orgmasterorganicchemistry.com

The "borrowing hydrogen" or "hydrogen auto-transfer" methodology offers a greener alternative for N-alkylation, using alcohols as alkylating agents. osti.gov This process, often catalyzed by transition metals like ruthenium or cobalt, involves the in-situ oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the piperazine. osti.govuni-bayreuth.de

N-Alkylation Method Reactants Reagents/Catalysts Key Features
Direct Alkylation Piperazine, 4-(chloromethyl)benzyl alcoholK₂CO₃, KIStraightforward, common method. acs.orgnih.gov
Reductive Amination Piperazine, 4-formylbenzyl alcoholNaBH₄ or NaBH₃CNSelective reduction of iminium intermediate. arkat-usa.orgmasterorganicchemistry.com
Borrowing Hydrogen Piperazine, Benzyl alcoholRu or Co catalystGreen chemistry approach, uses alcohol directly. osti.govuni-bayreuth.de

Introduction of the Hydroxymethyl Group onto the Benzene Ring

The hydroxymethyl group (-CH₂OH) is a key functional group of the title compound. wikipedia.org Its introduction onto the benzene ring can be achieved through various synthetic transformations. A common strategy involves the reduction of a corresponding benzoic acid or benzaldehyde (B42025) derivative. For instance, a 4-(1-piperazinyl)benzaldehyde can be reduced to this compound using a reducing agent like sodium borohydride. google.com

Alternatively, the synthesis can start from a precursor already containing a hydroxymethyl group, such as 4-aminobenzyl alcohol. nih.gov This precursor can then be reacted to form the piperazine ring. For example, a four-step sequence involving enamine formation, oxidation, direct reductive amination, and cyclization has been used to synthesize quinolone esters starting from 4-aminobenzyl alcohol. nih.gov

Hydrogenolytic Debenzylation for Selective Deprotection and Functionalization

In multi-step syntheses, protecting groups are often employed to mask reactive functional groups. The benzyl group is a common protecting group for amines, including the piperazine nitrogen. google.com Hydrogenolytic debenzylation is a widely used method for the removal of such a group. google.comorganic-chemistry.org This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. organic-chemistry.org This process is highly selective and allows for the deprotection of the benzylamine (B48309) to yield the free amine, which can then be further functionalized. organic-chemistry.org This method is advantageous as it often proceeds in high yield and under mild conditions. organic-chemistry.org

Advanced Synthetic Approaches for Structural Elaboration

To create diverse libraries of this compound analogues for drug discovery, more advanced and efficient synthetic methods are employed.

Microwave-Assisted Synthesis in Benzylpiperazine Derivative Production

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. derpharmachemica.comd-nb.info In the synthesis of benzylpiperazine derivatives, microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods. acs.orgnih.govderpharmachemica.comd-nb.info For instance, the N-alkylation of piperazine with 4-(chloromethyl)benzyl alcohol can be efficiently carried out under microwave conditions, leading to excellent yields in a much shorter time frame. acs.orgnih.gov This technique is particularly valuable for the rapid generation of compound libraries for screening purposes. derpharmachemica.commdpi.com

Reaction Conventional Heating Microwave-Assisted Reference
N-alkylation of piperazineHours to days2 hours acs.orgnih.gov
Synthesis of Schiff bases-Drastically reduced time, excellent yields derpharmachemica.com
Synthesis of quinolone based s-triazines10-15 hoursMinutes d-nb.info

Coupling Reactions for Amide and Other Linker Formations

The secondary amine of the piperazine ring in this compound provides a convenient handle for further functionalization, most commonly through the formation of amide bonds. nih.gov Standard amide coupling reactions involve the activation of a carboxylic acid, for example, with 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reaction with the piperazine nitrogen. acs.orgnih.gov Other coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 1-hydroxybenzotriazole (B26582) (HOBt) are also effective. nih.gov

These coupling strategies allow for the introduction of a wide variety of substituents, enabling the exploration of structure-activity relationships. whiterose.ac.uktohoku.ac.jp For instance, coupling with different carboxylic acids can lead to the formation of diverse amide derivatives with potentially different biological activities. acs.orgnih.gov

Diastereoselective Synthesis of Alkylated Piperazines

The spatial arrangement of atoms is a critical determinant of a molecule's pharmacological profile. In piperazine derivatives, the presence of multiple stereocenters necessitates precise control during synthesis to isolate the desired diastereomer. Researchers have developed several powerful strategies to achieve high diastereoselectivity in the synthesis of alkylated piperazines.

A prominent and highly diastereoselective method involves the palladium-catalyzed intramolecular hydroamination of aminoalkenes. nih.govorganic-chemistry.org This approach is particularly effective for creating 2,6-disubstituted piperazines. nih.gov The process often begins with readily available amino acids, which are converted into cyclic sulfamidates. nih.govorganic-chemistry.org Nucleophilic displacement of these sulfamidates yields the aminoalkene precursors required for the key cyclization step. nih.gov The subsequent palladium-catalyzed hydroamination proceeds with excellent diastereoselectivity, strongly favoring the formation of trans-2,6-disubstituted piperazines. nih.govorganic-chemistry.org The stereochemistry of the trans product has been confirmed by X-ray crystallography, which also revealed that the piperazine ring tends to adopt a twist-boat conformation to minimize steric strain. nih.govrsc.org

Another effective strategy employs chiral auxiliaries to guide the stereochemical outcome. For instance, the diastereoselective nucleophilic addition of the Ruppert-Prakash reagent (TMSCF₃) to α-amino sulfinylimines bearing Ellman's auxiliary has been used to produce enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. acs.org This method provides access to stereochemically defined piperazines containing trifluoromethyl groups, which are of significant interest in medicinal chemistry. acs.org

Multicomponent reactions, such as the Ugi reaction, followed by a cyclization step, also offer a pathway to complex, stereodefined piperazine structures. sid.iracs.org One-pot sequences combining the Ugi reaction with nucleophilic substitution and N-acylation have been shown to produce pyrrolopiperazine-2,6-diones with complete diastereoselectivity. acs.org

Furthermore, innovative post-synthesis methods can be used to control stereochemistry. A visible-light-mediated epimerization technique allows for the conversion of less stable anti diastereomers of 2,6-substituted piperazines into the more stable syn isomers with high yields and good stereoselectivities. nih.gov This process utilizes a hydrogen atom transfer (HAT) catalyst to achieve the desired stereochemical outcome. nih.gov

Table 1: Overview of Diastereoselective Synthesis Methods for Alkylated Piperazines

Methodology Key Reaction Step Catalyst/Reagent Stereochemical Outcome Reference
Palladium-Catalyzed Hydroamination Intramolecular cyclization of an aminoalkene Palladium catalyst High diastereoselectivity for trans-2,6-disubstituted piperazines nih.govorganic-chemistry.org
Chiral Auxiliary Nucleophilic addition to α-amino sulfinylimine Ruppert-Prakash reagent (TMSCF₃) with Ellman's auxiliary Enantiomerically pure cis- and trans-piperazines acs.org
Ugi/Cyclization Sequence One-pot Ugi/nucleophilic substitution/N-acylation Multicomponent reaction setup Complete diastereoselectivity for pyrrolopiperazine-2,6-diones acs.org
Photoredox Epimerization Visible light-mediated hydrogen atom transfer (HAT) Organic photocatalyst (e.g., 4CzIPN) and a thiol (e.g., methyl thioglycolate) Conversion of anti to more stable syn diastereomers nih.gov

Innovative Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly influencing synthetic route design. royalsocietypublishing.orgcore.ac.uk These principles advocate for practices such as preventing waste, maximizing atom economy, using safer solvents, and employing catalysis over stoichiometric reagents. royalsocietypublishing.org The synthesis of this compound provides a relevant case for applying these sustainable concepts, particularly through innovative catalytic methods.

Application of the "Borrowing Hydrogen" Methodology for Amination

A powerful strategy that aligns with green chemistry is the "Borrowing Hydrogen" (BH) methodology, also known as hydrogen autotransfer. nih.govnih.govmdpi.com This catalytic process enables the use of alcohols as alkylating agents for amines, producing water as the sole byproduct, which is a significant advantage over traditional methods that often require pre-activation of the alcohol and generate stoichiometric waste. nih.govnih.gov

The BH catalytic cycle typically involves three main steps:

Dehydrogenation: A transition metal catalyst temporarily removes hydrogen from a substrate alcohol, oxidizing it in situ to a more reactive aldehyde or ketone intermediate. nih.govcsic.es

Intermediate Reaction: The carbonyl intermediate undergoes a condensation reaction with an amine to form an imine. nih.gov

Hydrogenation: The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final, more complex amine product and regenerating the catalyst for the next cycle. nih.govnih.gov

This methodology is exceptionally suited for the synthesis of this compound from piperazine and 1,4-benzenedimethanol (B118111). Ruthenium-based catalysts, in particular, have proven highly efficient for the amination of alcohols via the BH pathway. nih.gov Research has demonstrated that air-stable (phosphinoxazoline)Ru(II) complexes can effectively catalyze the regioselective mono-amination of diols. nih.gov This selectivity is crucial for synthesizing the target compound, where only one of the two alcohol groups of 1,4-benzenedimethanol should react with piperazine. The direct substitution of an alcohol's hydroxyl group using this method avoids the harsher conditions and waste products associated with converting the alcohol to a leaving group (e.g., an alkyl halide). nih.gov

Table 2: Catalytic Systems for Amination of Alcohols via Borrowing Hydrogen

Catalyst System Substrate Scope Key Advantage Reference
[Ru(p-cymene)Cl₂]₂ / DPEphos Primary sulfonamides and alcohols Solvent-free microwave conditions, fast reaction researchgate.net
(Phosphinoxazoline)Ru(II) complex Primary and secondary alcohols, diols Air-stable catalyst, regioselective mono-amination of diols nih.gov
Iridium complexes Alcohols and amines Cooperative catalysis for enantioselective amination csic.es
Palladium-based catalysts Primary and secondary alcohols Efficient N-alkylation of amines with alcohols nih.gov

Biological Activities and Therapeutic Potentials of 4 1 Piperazinyl Benzylalcohol Derivatives

Broad Spectrum Biological Activities Exhibited by Piperazine-Containing Compounds

The piperazine (B1678402) scaffold is a privileged structure in drug discovery, consistently appearing in a plethora of approved drugs with diverse therapeutic applications. nih.govnih.gov Its prevalence is attributed to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability, and to interact with a wide array of biological targets. nih.gov Compounds incorporating the piperazine ring have demonstrated a remarkable range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antimalarial, and significant effects on the central nervous system, such as antidepressant and anxiolytic properties. silae.itresearchgate.net The structural flexibility of the piperazine ring allows for modifications at its nitrogen atoms, enabling the fine-tuning of a molecule's biological activity and selectivity. nih.gov This adaptability has made piperazine-containing compounds a focal point of research for developing new treatments for a multitude of diseases. silae.it

Exploration of Therapeutic Efficacy in Preclinical Models

The therapeutic potential of 4-(1-Piperazinyl)benzylalcohol derivatives has been extensively investigated in a variety of preclinical models, demonstrating significant efficacy in several key areas of pharmacology.

Antiproliferative and Cytotoxic Effects in Mammalian and Human Cancer Cell Lines

Derivatives of this compound have emerged as a promising class of compounds with significant antiproliferative and cytotoxic effects against a wide range of human cancer cell lines. The versatility of the piperazine scaffold allows for the synthesis of diverse molecules that can interact with various molecular targets implicated in cancer progression. researchgate.net

One area of investigation has focused on benzothiazole-piperazine derivatives. These compounds have shown notable cytotoxic activity against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines. cdnsciencepub.comwikipedia.orgnih.gov Further studies on these derivatives have indicated that they can induce apoptosis, a form of programmed cell death, by arresting the cell cycle. cdnsciencepub.comwikipedia.org For instance, certain aroyl substituted benzothiazole-piperazine compounds were found to be highly active, causing cell cycle arrest at the subG1 phase. wikipedia.org

Another promising group includes arylpiperazine derivatives, which have demonstrated potent anti-proliferative activity in different tumor cell lines. researchgate.net Research has highlighted the importance of the substituents on the aryl and piperazine rings for their cytotoxic efficacy. researchgate.net For example, novel thiazolinylphenyl-piperazines have shown a highly cytotoxic effect on triple-negative breast cancer cells (MDA-MB231) while exhibiting significant selectivity towards non-transformed cells. researchgate.net

Furthermore, the hybridization of the piperazine moiety with other pharmacologically active scaffolds, such as quinoline, has yielded potent anticancer agents. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives exhibited strong antiproliferative effects against renal cell carcinoma (UO-31). nih.govnih.gov Similarly, vindoline-piperazine conjugates have shown significant antiproliferative effects across a broad panel of 60 human tumor cell lines (NCI60). nih.goveuropa.eu Notably, a conjugate containing [4-(trifluoromethyl)benzyl]piperazine was particularly effective against the breast cancer cell line MDA-MB-468, while another with 1-bis(4-fluorophenyl)methyl piperazine was potent against the non-small cell lung cancer cell line HOP-92. nih.goveuropa.eu

The mechanism of action for many of these piperazine derivatives involves the induction of apoptosis and the disruption of the cell cycle. wikipedia.orgresearchgate.net Molecular docking studies have also suggested that some of these compounds can bind to key oncogenic proteins, further supporting their potential as anticancer therapeutics. ijrrjournal.com

Antiproliferative and Cytotoxic Effects of this compound Derivatives

Derivative ClassCompoundCancer Cell LineActivity MetricValueSource
Benzothiazole-piperazineAroyl substituted derivatives (1h and 1j)HUH-7, MCF-7, HCT-116MechanismApoptosis via subG1 cell cycle arrest wikipedia.org
ArylpiperazinePhenyl ring substituted derivativeLNCaP (Prostate)IC503.67 µM researchgate.net
4-PiperazinylquinolineCompounds 8c and 8gUO-31 (Renal)Growth Percentage-7% and -19% nih.gov
Vindoline-piperazine conjugateCompound with [4-(trifluoromethyl)benzyl]piperazineMDA-MB-468 (Breast)GI501.00 µM nih.goveuropa.eu
Vindoline-piperazine conjugateCompound with 1-bis(4-fluorophenyl)methyl piperazineHOP-92 (Non-small cell lung)GI501.35 µM nih.goveuropa.eu
Piperazine-linked bergenin hybridCompound 10fTongue Cancer CellsMechanismApoptosis induction researchgate.net

Anti-inflammatory Properties

Derivatives of this compound have demonstrated significant anti-inflammatory properties in various preclinical models. The piperazine scaffold has been identified as a promising nucleus for the development of novel anti-inflammatory agents. nih.govsilae.it

One study investigated the anti-inflammatory effects of a novel piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182). In a carrageenan-induced paw edema model in mice, oral administration of LQFM182 significantly reduced edema formation. cdnsciencepub.com Furthermore, in a carrageenan-induced pleurisy model, the compound was found to decrease cell migration, particularly of polymorphonuclear cells, and reduce the activity of myeloperoxidase, an enzyme associated with inflammation. cdnsciencepub.com Crucially, this derivative also lowered the levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), in the pleural exudate. cdnsciencepub.com

Another series of novel piperazine derivatives also exhibited noteworthy anti-inflammatory activity. wikipedia.orgnih.gov In a dose-dependent manner, these compounds led to the inhibition of nitrite production and a significant reduction in the generation of TNF-α. wikipedia.orgnih.gov For instance, at a concentration of 10 µM, one derivative inhibited TNF-α generation by up to 56.97%. wikipedia.orgnih.gov

The anti-inflammatory potential of piperazine-substituted indole derivatives has also been explored. Several of these compounds showed more potent anti-inflammatory activities than the standard drug, acetylsalicylic acid (ASA). nih.gov Molecular docking studies suggested that the anti-inflammatory mechanism of these compounds might involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.gov

Anti-inflammatory Effects of this compound Derivatives

Derivative ClassCompoundPreclinical ModelKey FindingSource
Pyrazolyl-piperazine(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edema and pleurisy in miceReduced edema, cell migration, MPO activity, and levels of TNF-α and IL-1β. cdnsciencepub.com
Novel Piperazine DerivativesPD-1In vitro assayInhibited nitrite production by up to 39.42% and TNF-α generation by up to 56.97% at 10 µM. wikipedia.orgnih.gov
Piperazine-substituted indoleCompound 11In vitro assayDemonstrated 4.3-fold more potent anti-inflammatory activity than acetylsalicylic acid (ASA). nih.gov
Pyrazolyl-piperazine4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008)Carrageenan-induced paw edema and pleurisy in miceReduced edema, cell migration, and protein exudation. researchgate.net

Antimalarial Activity against Plasmodium Species

The emergence of drug-resistant strains of Plasmodium, the parasite responsible for malaria, has created an urgent need for novel antimalarial agents. Derivatives incorporating the this compound scaffold have shown considerable promise in this area.

A series of piperazine-containing 4(1H)-quinolones have been developed and evaluated for their antimalarial activity. cdnsciencepub.com Structure-activity relationship (SAR) studies revealed that compounds with a piperazine ring directly attached to the 4(1H)-quinolone core, or linked by a single methylene unit, exhibited more potent antiplasmodial effects. cdnsciencepub.com For instance, the N-phenylpiperazinyl-4(1H)-quinolone 8a was highly active against the W2 strain of Plasmodium falciparum with an EC50 value of 4.5 nM. cdnsciencepub.com Another derivative, the p-methoxybenzylpiper-azinyl-4(1H)-quinolone 8ae, also showed potent activity against the W2 strain with an EC50 of 12 nM. cdnsciencepub.com Notably, two of the piperazine-containing 4(1H)-quinolones were curative in the in vivo Thompson test and also demonstrated activity against the liver stages of the parasite. cdnsciencepub.com

In a different approach, a library of piperazine-tethered thiazole compounds was synthesized and screened for antiplasmodial activity against the chloroquine-resistant Dd2 strain of P. falciparum. silae.itwikipedia.org One of the hit compounds from this library demonstrated a potent antiplasmodial EC50 of 102 nM and a high selectivity of over 140. silae.itwikipedia.org

Aryl piperazine derivatives have also been investigated as potential antimalarial agents. In one study, five compounds from an aryl-alcohol series inhibited 50% of P. falciparum growth at concentrations of 10 µM or less. nih.gov The most active compound, 1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-ol, had an IC50 of 0.5 µM against P. falciparum and was found to be 20-40 times more active against the parasite than against tumorigenic and non-tumorigenic cells. nih.gov

Antimalarial Activity of this compound Derivatives

Derivative ClassCompoundPlasmodium falciparum StrainActivity MetricValueSource
Piperazine-containing 4(1H)-quinoloneN-phenylpiperazinyl-4(1H)-quinolone 8aW2 (chloroquine-resistant)EC504.5 nM cdnsciencepub.com
Piperazine-containing 4(1H)-quinolonep-methoxybenzylpiper-azinyl-4(1H)-quinolone 8aeW2 (chloroquine-resistant)EC5012 nM cdnsciencepub.com
Piperazine-tethered thiazoleHit compound 2291-61Dd2 (chloroquine-resistant)EC50102 nM silae.itwikipedia.org
Aryl piperazine1-(4-fluoronaphthyl)-3-[4-(4-nitro-2-trifluoromethylphenyl)piperazin-1-yl] propan-1-olFCR-3 (chloroquine-resistant)IC500.5 µM nih.gov

Antinociceptive and Anti-allodynic Effects in Pain Models

Derivatives of this compound have demonstrated significant potential in the management of pain, exhibiting both antinociceptive and anti-allodynic effects in various preclinical models. These compounds are being explored as alternatives to traditional analgesics, which are often associated with undesirable side effects. cdnsciencepub.com

A series of arylpiperazine derivatives were synthesized and evaluated for their analgesic properties. cdnsciencepub.com Among these, 2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (compound 18) and 2-(4-(2,3-dimethylphenyl)piperazin-1-yl)-1-phenylethanone (compound 19) showed potent activity in both the acetic acid-induced writhing test and the hot plate test in mice. cdnsciencepub.com They produced over 70% inhibition in the writhing test and significantly increased pain latency in the hot plate test. cdnsciencepub.com Furthermore, compound 18 was also effective in models of formalin-induced inflammatory pain and neuropathic pain, without causing sedative side effects. cdnsciencepub.com

In another study, a new series of benzylpiperazinyl derivatives were designed as σ1 receptor ligands, a promising target for pain treatment. silae.itijrrjournal.com The compound 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (compound 15) displayed high affinity for the σ1 receptor and produced dose-dependent antinociceptive and anti-allodynic effects in a mouse formalin assay and a chronic constriction injury (CCI) model of neuropathic pain. silae.itijrrjournal.com Importantly, this compound did not impair locomotor responses, suggesting a lack of sedative effects. silae.itijrrjournal.com

The antinociceptive effects of other piperazine derivatives have also been linked to the serotonergic and opioidergic systems. For example, 4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008) reduced licking time in both the neurogenic and inflammatory phases of the formalin test and increased latency to thermal stimulus in the tail flick and hot plate tests, suggesting central analgesic mechanisms. nih.gov The antinociceptive effect of this compound was antagonized by a 5-HT1A receptor antagonist, indicating the involvement of the serotonergic pathway. nih.gov Similarly, the analgesic activity of certain thiazole-piperazine derivatives has been shown to involve the opioidergic system, as their effects were reversed by the opioid receptor antagonist naloxone. nih.gov

Antinociceptive and Anti-allodynic Effects of this compound Derivatives

Derivative ClassCompoundPain ModelKey FindingSource
Arylpiperazine2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)-1-phenylethanone (18)Acetic acid-induced writhing, Hot plate, Formalin, Neuropathic pain>70% inhibition in writhing test; increased latency by 116.0% in hot plate test. cdnsciencepub.com
Benzylpiperazinyl3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one (15)Formalin assay, Chronic constriction injury (CCI)Dose-dependent antinociception and anti-allodynic effects. silae.itijrrjournal.com
Pyrazolyl-piperazine4-[(1-phenyl-1H-pyrazol-4-yl) methyl]1-piperazine carboxylic acid ethyl ester (LQFM-008)Formalin test, Tail flick, Hot plateReduced licking time in formalin test; increased latency to thermal stimulus. nih.gov
Thiazole-piperazineCompound 3cAcetic acid-induced writhingShowed significant antinociceptive effects, which were reversed by naloxone. nih.gov

Anxiolytic-like Behaviors and Central Nervous System Modulation

Derivatives of this compound have shown significant promise in the modulation of the central nervous system (CNS), particularly in exhibiting anxiolytic-like behaviors in preclinical models. The piperazine scaffold is a key component of many CNS-active drugs, and its derivatives are being actively investigated for the treatment of anxiety and other neurological disorders. silae.it

Several studies have demonstrated the anxiolytic potential of novel piperazine derivatives. For instance, in a study evaluating three new piperazine compounds, two of them, LQFM211 and LQFM213, elicited clear anxiolytic and antidepressant-like effects in mice, as assessed by the elevated plus maze and forced swimming tests, respectively. cdnsciencepub.com The mechanism of action for these compounds was suggested to involve the benzodiazepine and 5-HT1A receptor systems. cdnsciencepub.com

Another piperazine derivative, 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester (LQFM008), also displayed anxiolytic-like activity in the elevated plus maze and light-dark box tests. researchgate.net This effect was found to be mediated through the serotonergic pathway, as it was antagonized by a 5-HT1A receptor antagonist but not by a benzodiazepine antagonist. researchgate.net

The anxiolytic effects of arylpiperazine derivatives have also been linked to their interaction with the 5-HT and GABAergic systems. nih.gov Two new arylpiperazine derivatives, compounds 4p and 3o, confirmed anxiolytic effects in the elevated plus-maze test, with their mechanism of action suggesting a direct participation of 5-HT1A receptors and an indirect involvement of the GABAergic system. nih.gov

Furthermore, the compound 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one (LQFM180) demonstrated anxiolytic-like activity in the open field test. This compound was also found to bind to α1B, 5-HT1A, and D2 receptors, highlighting its potential to modulate multiple neurotransmitter systems.

The modulation of the central nervous system by benzylpiperazine (BZP) itself is characterized by its stimulant properties, acting on the serotonergic and dopaminergic systems in a manner similar to MDMA. wikipedia.org It promotes the release and inhibits the reuptake of dopamine (B1211576), serotonin (B10506), and noradrenaline. nih.gov However, it's important to note that while BZP has stimulant effects, many of its derivatives, as discussed above, exhibit anxiolytic and depressant activities on the CNS.

Anxiolytic-like Effects and CNS Modulation of this compound Derivatives

Derivative ClassCompoundBehavioral TestKey FindingPutative Mechanism of ActionSource
Novel Piperazine DerivativesLQFM211 and LQFM213Elevated plus maze, Forced swimming testExhibited anxiolytic and antidepressant-like effects.Involvement of benzodiazepine and 5-HT1A receptor systems. cdnsciencepub.com
Pyrazolyl-piperazineLQFM008Elevated plus maze, Light-dark boxShowed anxiolytic-like activity.Mediated through the serotonergic pathway (5-HT1A receptors). researchgate.net
ArylpiperazineCompounds 4p and 3oElevated plus mazeConfirmed anxiolytic effects.Direct participation of 5-HT1A receptors and indirect involvement of the GABAergic system. nih.gov
Substituted BenzylpiperazineLQFM180Open field testDemonstrated anxiolytic-like activity.Binds to α1B, 5-HT1A, and D2 receptors.

Antimicrobial and Antifungal Potentials

The piperazine nucleus is a significant pharmacophore in the development of new antimicrobial and antifungal agents. manipal.edu Derivatives of this compound have been synthesized and evaluated against a range of pathogens, with many demonstrating considerable activity. The incorporation of the piperazine moiety is a key strategy in the design of novel antibacterial and antifungal compounds to combat emerging drug resistance. ijpsnonline.comresearchgate.net

Research has shown that 4-substituted-benzylpiperazinyl methanone derivatives exhibit notable biological activity. In one study, synthesized compounds were screened for antibacterial activity against Proteus vulgaris, Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, and for antifungal activity against Alternaria, Curvularia, Candida albicans, and Aspergillus niger. ijpsnonline.com Certain derivatives demonstrated significant antibacterial and antifungal effects when compared to standard drugs. ijpsnonline.com Similarly, other synthesized piperazine derivatives have shown significant properties when tested against bacteria like Staphylococcus aureus and Pseudomonas aeruginosa, and fungi such as Candida albicans and Aspergillus flavus. researchgate.net

The structural modifications of the piperazine scaffold play a crucial role in determining the antimicrobial spectrum and potency. For instance, a series of novel piperazine derivatives were evaluated against five bacterial strains (Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa) and two fungal strains (Candida albicans and Cryptococcus neoformans). nih.gov The results from such studies help in establishing structure-activity relationships, guiding the design of more effective antimicrobial agents. nih.gov The versatility of the piperazine ring allows for its integration with other heterocyclic systems, which has led to new compounds with potent antibacterial and antifungal profiles. manipal.edu

Table 1: Antimicrobial and Antifungal Activity of Selected Piperazine Derivatives This table is interactive. You can sort the columns by clicking on the headers.

Compound Class Target Organism Activity/Result Reference
4-Substituted Benzylpiperazinyl Methanones P. vulgaris, S. aureus, E. coli, B. subtilis Good antibacterial activity observed for specific derivatives (IVb, IVd, IVf). ijpsnonline.com
4-Substituted Benzylpiperazinyl Methanones Alternaria, Curvularia, C. albicans, A. niger Good antifungal activity observed for specific derivatives (IVb, IVc, IVe). ijpsnonline.com
Substituted Piperazine Derivatives S. aureus, S. epidermidis, P. aeruginosa, E. coli Many synthesized compounds showed significant antibacterial properties. researchgate.net
Substituted Piperazine Derivatives C. albicans, A. niger, A. flavus, A. fumigatus Many synthesized compounds showed significant antifungal properties. researchgate.net
Novel 1,4-Diazinanes (Piperazines) S. aureus, E. coli, K. pneumoniae, A. baumannii, P. aeruginosa Derivative 3e demonstrated the best performance against these bacteria. nih.gov
Novel 1,4-Diazinanes (Piperazines) C. albicans, C. neoformans Compounds evaluated for antifungal potential. nih.gov
Piperazinyl-4H-1,4-benzothiazines Bacillus species (B. alkalophilus, B. subtilis, B. flexus) Compounds demonstrated antibacterial activity.

Antioxidant Profiles

Derivatives of piperazine have been investigated for their potential as antioxidants, which are crucial in combating oxidative stress linked to numerous diseases, including neurodegenerative disorders and cancer. nih.gov The piperazine ring can be coupled with various other chemical moieties known for their antioxidant properties to create novel compounds with enhanced activity. researchgate.net

Studies involving different in vitro antioxidant assays, such as DPPH (2,2′-Diphenyl-1-picrylhydrazyl), ABTS (2,2′-azinobis-(3-ethylbenzothiazine-6-sulfonic acid)), and FRAP (ferric reducing/antioxidant power), have been used to evaluate these derivatives. nih.gov In one study, a series of new aryl/aralkyl substituted piperazine derivatives containing a methylxanthine moiety were synthesized and screened. The results indicated that the presence of a hydroxyl group in the compound's structure is essential for significant antioxidant properties. nih.gov For example, the compound 1-(3-(4-(4-hydroxyphenyl)piperazin-1-yl)propyl)-3,7-dimethyl-1H-purine-2,6 (3H,7H)-dione demonstrated the highest activity in a DPPH radical scavenging assay among the tested compounds. nih.gov

Similarly, flavones substituted with piperazinyl groups have been synthesized and evaluated. These compounds acted as effective scavengers of free radicals, including hydroxyl and DPPH radicals. nih.govresearchgate.net The antioxidant capacity of these derivatives is often influenced by the nature of the substituents on the piperazine ring and the core structure it is attached to. nih.gov Research indicates that compounds incorporating a benzothiazole group on the piperazine ring were more effective antioxidants than those with a 2-(2-hydroxyphenyl) pyrimidine group. nih.gov

Pharmacological Mechanisms of Action for 4 1 Piperazinyl Benzylalcohol Derivatives

Elucidation of Molecular Targets and Receptor Binding

The initial step in the pharmacological cascade for many drugs is the binding to specific molecular targets. Derivatives of 4-(1-Piperazinyl)benzylalcohol have been shown to interact with several crucial receptor systems, including G-Protein Coupled Receptors (GPCRs) and the Sigma-1 Receptor.

GPCRs represent a large family of transmembrane receptors that are primary targets for a vast array of pharmaceuticals. The activity of this compound derivatives has been characterized at several key GPCRs.

The Melanocortin-4 Receptor (MC4R) is a GPCR that plays a critical role in regulating energy homeostasis and appetite. nih.gov Its significance as a therapeutic target for obesity has driven the development of selective agonists. mdpi.com Research into piperazine-containing compounds has identified potent MC4R agonists. A series of agonists featuring a piperazine (B1678402) core with an ortho-substituted aryl sulfonamide demonstrated significant binding and functional activities at the MC4R, with values below 30 nM. nih.gov One of the most selective compounds in this series exhibited a potency at MC4R that was over 25,000-fold greater than at the Melanocortin-3 Receptor (MC3R) and 490-fold greater than at the Melanocortin-5 Receptor (MC5R). nih.gov This particular compound was also shown to reduce food intake in animal models, highlighting the therapeutic potential of targeting MC4R with piperazine derivatives. nih.gov

Table 1: Activity of Piperazine Derivatives at Melanocortin Receptors

Compound Class Target Activity Selectivity

The 5-HT1A receptor, a subtype of the serotonin (B10506) receptor, is implicated in the modulation of mood and anxiety, making it a key target for antidepressants and anxiolytics. semanticscholar.org Numerous derivatives based on the arylpiperazine scaffold have been developed as high-affinity ligands for this receptor.

Studies have shown that modifications to the arylpiperazine structure significantly influence binding affinity. For instance, certain 4-alkyl-1-arylpiperazines bearing a tetralin moiety exhibit very high affinity and selectivity for the 5-HT1A receptor, with IC50 values as low as 0.3 nM. nih.gov Similarly, heterobicyclic phenylpiperazines with N4-alkyl substituents have displayed nanomolar affinity, with the elongation of the hydrocarbon chain enhancing this affinity; N-n-hexyl-substituted derivatives showed Ki values around 0.50 nM. nih.gov

Some piperazine derivatives demonstrate dual activity. Compounds have been designed to possess high affinity for both the 5-HT1A and sigma-1 receptors, with one such derivative showing a Ki of 0.44 nmol/L for the 5-HT1A receptor. d-nb.info Furthermore, specific compounds like 4-(benzodioxan-5-yl)1-(indan-2-yl)piperazine (S15535) have been identified as selective 5-HT1A receptor partial agonists. nih.gov The introduction of bulky carbocyclic structures, such as adamantane, to the arylpiperazine core has also yielded highly selective ligands with Ki values as low as 1.2 nM. semanticscholar.orgmdpi.com

Table 2: Binding Affinities of Piperazine Derivatives at the 5-HT1A Receptor

Derivative Class Example Compound/Modification Binding Affinity (Ki or IC50)
4-Alkyl-1-arylpiperazines with tetralin moiety 2-MeO-Ph, 2-pyridyl, and unsubstituted phenyl N-piperazine derivatives IC50 ≈ 0.3 nM nih.gov
Heterobicyclic phenylpiperazines N-n-hexyl-substituted derivatives Ki ≈ 0.50 nM nih.gov
Dual 5-HT1A/σ1R Ligands Compound 27 (Aryl piperazine derivative) Ki = 0.44 nmol/L d-nb.info

The Sigma-1 Receptor (σ1R) is a unique intracellular chaperone protein, distinct from GPCRs and opioid receptors, that modulates various signaling pathways and is a promising target for treating pain and neurological disorders. nih.gov Benzylpiperazine derivatives have been specifically designed as potent and selective σ1R ligands.

Structure-activity relationship studies have led to the development of compounds with exceptionally high affinity for the σ1R. For example, 3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one demonstrated a Ki value of 1.6 nM for the σ1R. nih.govnih.govacs.org This compound also showed high selectivity, with an affinity for σ1R that was 886 times greater than for the σ2R. nih.govnih.govacs.org Functional assays confirmed that this high-affinity ligand acts as a σ1R antagonist, producing significant antinociceptive and anti-allodynic effects in pain models without causing sedation. nih.govnih.govacs.org

Other research has focused on 1-aralkyl-4-benzylpiperazine derivatives, some of which possess remarkable nanomolar affinity for both sigma and 5-HT1A receptors. ebi.ac.uk This dual-target approach is being explored for the development of atypical antipsychotic agents. ebi.ac.uk The p-methoxybenzyl substituted piperazine has also been identified as having a high σ1-receptor affinity with a Ki of 12.4 nM. researchgate.net

Table 3: Binding Affinities of Benzylpiperazine Derivatives at the Sigma-1 Receptor

Compound Target Binding Affinity (Ki) Selectivity (Ki σ2/Ki σ1)
3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one σ1R 1.6 nM nih.govnih.govacs.org 886 nih.govnih.govacs.org
p-methoxybenzyl substituted piperazine σ1R 12.4 nM researchgate.net Not specified

Interactions with G-Protein Coupled Receptors (GPCRs)

Enzyme Inhibition and Modulation Pathways

Beyond receptor binding, the pharmacological profile of this compound derivatives extends to the inhibition of key enzymes involved in physiological and pathological processes.

Cyclooxygenase (COX) enzymes are central to the inflammatory pathway, catalyzing the conversion of arachidonic acid into prostaglandins. nih.gov There are two main isoforms: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is inducible and plays a major role in inflammation and pain. nih.gov Selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs to minimize gastrointestinal side effects associated with COX-1 inhibition.

Several studies have investigated piperazine-containing compounds as COX inhibitors. A series of hybrid pyrazole analogues demonstrated potent anti-inflammatory activity, with specific compounds showing high selectivity for COX-2. dovepress.com For example, compounds 5s and 5u from this series exhibited potent COX-2 inhibitory activity with IC50 values of 2.51 µM and 1.79 µM, respectively, and selectivity indices comparable to the well-known COX-2 inhibitor, celecoxib. dovepress.com Similarly, phenylpiperazine derivatives of 1,4-benzodioxan have been identified as new and selective ligands for the COX-2 enzyme. nih.gov Other research on piperazine derivatives has confirmed their anti-inflammatory and anti-nociceptive effects, which are characteristic outcomes of COX inhibition. nih.govnih.gov

Table 4: COX Inhibition by Piperazine-Related Derivatives

Compound Series/Derivative Target IC50 Selectivity Index (SI)
Hybrid Pyrazole Analogue (5u) COX-2 1.79 µM dovepress.com 74.92 dovepress.com
Hybrid Pyrazole Analogue (5s) COX-2 2.51 µM dovepress.com 72.95 dovepress.com

Topoisomerase I/II Inhibition in DNA Replication

Topoisomerases (Topo) are essential enzymes that regulate the topology of DNA, making them critical targets in cancer chemotherapy. Topoisomerase poisons function by trapping the enzyme-DNA complex, leading to DNA double-strand breaks and ultimately inducing apoptosis in cancer cells.

Derivatives incorporating the piperazine scaffold have been investigated as potential topoisomerase inhibitors. For instance, a series of new piperazine derivatives has been designed and shown to exhibit cytotoxic activity and induce apoptosis in cancer cells. Specifically, certain sulfonyl piperazine compounds have demonstrated inhibitory activity against Topoisomerase II (Topo II). The general structure of Topo II inhibitors often includes a planar polyaromatic system for DNA intercalation, a cationic group (like a protonated nitrogen-containing heterocycle) to interact with the DNA backbone, and a side chain that binds within the DNA minor groove. The design of novel 1,2-benzothiazine derivatives featuring a phenylpiperazine moiety was based on the structures of known Topo II inhibitors like dexrazoxane. Molecular docking studies have suggested that these compounds can bind to both the DNA-Topo II complex and the minor groove of DNA, indicating their potential as effective anticancer agents acting through this mechanism.

Histone Deacetylase (HDAC) Inhibition for Gene Expression Modulation

Histone deacetylases (HDACs) are enzymes that play a crucial role in gene expression by modifying the acetylation state of histones and other proteins. The inhibition of HDACs, particularly specific isoforms like HDAC6, has emerged as a promising therapeutic strategy for a variety of diseases, including cancer and neurodegenerative disorders.

Benzylpiperazine derivatives have been successfully designed as selective HDAC6 inhibitors. By employing a hybrid strategy that combines structural features of HDAC6 inhibitors with those of brain-penetrant histamine (B1213489) H1 receptor antagonists, researchers have developed compounds with improved central nervous system (CNS) penetration. The general pharmacophore for HDAC inhibitors consists of a surface recognition "cap" group, a linker, and a zinc-binding group (ZBG). In several potent derivatives, the 1-benzhydryl piperazine or benzylpiperazine moiety serves as the cap group.

Structure-activity relationship (SAR) studies have revealed that the nature of the linker and the position of the ZBG (e.g., a hydroxamate group) on the phenyl ring are critical for both potency and selectivity. For example, transferring the hydroxamate from the para to the meta or ortho position can decrease inhibitory activity.

Table 1: In Vitro HDAC Inhibitory Activity of Selected Benzhydryl Piperazine Derivatives

Compound Linker HDAC1 IC₅₀ (nM) HDAC3 IC₅₀ (nM) HDAC6 IC₅₀ (nM) HDAC8 IC₅₀ (nM)
6a Butylene 49 ± 2 26 ± 1 3.5 ± 0.3 >10000
6b Pentylene 10 ± 1 12 ± 1 2.0 ± 0.2 1100 ± 10
6c Hexylene 20 ± 1 15 ± 1 2.0 ± 0.1 1000 ± 10

| 7a | p-phenylene | >10000 | >10000 | 11 ± 1 | >10000 |

Data is expressed as the mean ± SD of three independent experiments.

VLA-4/VCAM-1 Inhibitory Pathways

The interaction between very late antigen-4 (VLA-4, or α4β1 integrin) and vascular cell adhesion molecule-1 (VCAM-1) is a key process in the recruitment of leukocytes to sites of inflammation. Blocking this interaction is a validated therapeutic approach for chronic inflammatory diseases. VLA-4 is expressed on the surface of most leukocytes, and its binding to VCAM-1 on endothelial cells facilitates their adhesion and migration into tissues.

Quantitative Structure-Activity Relationship (QSAR) studies on these piperazinyl phenylalanine derivatives have provided insights into the structural features that govern their VLA-4/VCAM-1 inhibitory activity. These models indicate that the presence of chlorine atoms and specific fourth-order fragmentation patterns in the molecular structure are favorable for inhibition. Conversely, increased lipophilicity and the presence of a nitrogen atom bonded to an aromatic ring were found to be detrimental to activity. The research led to the discovery of compounds like the dichlorobenzoyl derivative 12aa , which demonstrated good oral availability and efficacy in in-vivo models.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibiting AChE increases the concentration of acetylcholine in the synaptic cleft, a primary therapeutic strategy for managing the symptoms of Alzheimer's disease.

Several series of benzylpiperazine derivatives have been synthesized and evaluated as potential AChE inhibitors. One such series, 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, showed significant inhibitory potential. SAR studies on these compounds revealed that electron-withdrawing groups (such as Cl, F, and NO₂) on the phenyl ring, particularly at the ortho and para positions, enhance inhibitory potency.

Another series, 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives, also produced potent AChE inhibitors. The inhibitory activity was found to be dependent on the nature of the substituent on the sulfonyl group.

Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzylpiperazine Derivatives

Compound Substituent on Phenyl Ring AChE IC₅₀ (μM)
4a 2-Cl 0.91 ± 0.045
4b 3-Cl 85 ± 12
4c 4-Cl 26 ± 5
4d 2-F 2.5 ± 0.3
4g 3-OCH₃ 5.5 ± 0.7
4j 2-NO₂ 2.9 ± 0.4

| Donepezil | Reference Drug | 0.14 ± 0.03 |

Neurotransmitter System Engagement

Beyond direct enzyme inhibition, this compound derivatives also exert significant effects through the modulation of major neurotransmitter systems in the brain, including the GABAergic and serotonergic pathways.

GABAergic System Modulation

The γ-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter system in the mammalian brain. Modulators of the GABA-A receptor can produce anxiolytic, sedative, and anticonvulsant effects.

Research has shown that the neuropharmacological effects of certain piperazine derivatives are mediated, in part, through the GABAergic system. For example, the anxiolytic-like activity of the piperazine derivative LQFM192 was found to be blocked by pretreatment with flumazenil, an antagonist of the benzodiazepine site on the GABA-A receptor. This finding indicates that the compound's anxiolytic effects are dependent on its interaction with this specific site.

Studies on structurally related compounds like piperine have further elucidated the interaction with GABA-A receptors. Piperine and its derivatives can potentiate GABA-induced chloride currents across a range of GABA-A receptor subtypes. This modulation does not appear to require the γ-subunit, suggesting a potential binding site involving only the α and β subunits of the receptor. These findings suggest that piperazine-containing structures can serve as scaffolds for the development of novel GABA-A receptor modulators.

Involvement in Serotonergic Pathways

The serotonergic system is deeply involved in the regulation of mood, anxiety, and cognition. Many antidepressant and anxiolytic drugs target this system.

The anxiolytic and antidepressant-like activities of several novel piperazine derivatives have been linked to the serotonergic pathway. The effects of compounds LQFM180 and LQFM192 in behavioral tests were reversed by pretreatment with serotonergic antagonists like WAY-100635 or by depleting serotonin with p-chlorophenylalanine (PCPA). This indicates a crucial role for the serotonergic system in mediating their behavioral effects. Competition binding assays have shown that some of these derivatives can directly bind to serotonin receptors, such as the 5-HT1A receptor. The antidepressant-like effect of another piperazine derivative, PPMP, was also shown to involve the serotonergic system.

Structure Activity Relationship Sar Studies and Rational Design of 4 1 Piperazinyl Benzylalcohol Analogues

Influence of Substituent Variations on Biological Potency and Selectivity

The core structure of 4-(1-piperazinyl)benzylalcohol offers multiple points for chemical modification, each contributing uniquely to the molecule's interaction with biological targets. These include the benzyl (B1604629) alcohol moiety, the piperazine (B1678402) ring, and the linker connecting them.

The benzyl alcohol portion of the molecule is a key structural feature that can be readily modified to explore its impact on biological activity. nih.gov Chiral benzyl alcohol is a prevalent scaffold in many pharmaceutical compounds. nih.gov Research into benzyl alcohol derivatives has shown that substitutions on the benzene (B151609) ring significantly alter their chemical and biological properties. ontosight.ai

For instance, the introduction of a methoxy (B1213986) group at the para-position of the benzyl alcohol has been a subject of investigation. ontosight.ai The hydroxyl group of the benzyl alcohol can undergo substitution reactions, allowing for the introduction of other functional groups. Furthermore, the stereochemistry of the benzylic alcohol is crucial, as different stereoisomers can exhibit distinct biological activities due to the homochiral nature of biological targets like enzymes and receptors. nih.gov The development of methods for the stereodivergent synthesis of benzylic alcohol derivatives allows for the creation of specific stereoisomers for biological evaluation. nih.gov

Modification on Benzyl Alcohol Moiety Observed Effect on Biological Activity
Introduction of a 4-methoxy groupAlters chemical and biological properties. ontosight.ai
Substitution of the hydroxyl groupAllows for the creation of diverse derivatives.
Control of stereochemistryCrucial for modulating biological activity due to interactions with chiral biological targets. nih.gov

The piperazine ring is a common motif in many biologically active compounds and serves as a versatile scaffold for introducing a variety of substituents. ontosight.ai The nitrogen atoms of the piperazine ring can be functionalized to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn affect its pharmacokinetic profile. nih.govontosight.ai

For example, N-alkylation of the piperazine ring is a straightforward method to introduce diverse functional groups. nih.gov The nature of the substituent on the piperazine nitrogen can significantly influence the compound's interaction with its biological target. Studies on related piperazine-containing compounds have shown that substitutions on this ring can affect potency and selectivity. nih.gov For instance, the introduction of different aryl or alkyl groups can lead to varying affinities for different receptors. acs.org The ionizable nature of the piperazine ring can also be exploited to enhance aqueous solubility. nih.gov

Modification on Piperazine Ring Observed Effect on Biological Activity
N-alkylationProvides an easy route to access highly functionalized analogues. nih.gov
Introduction of aryl or alkyl groupsCan influence receptor affinity and selectivity. acs.org
Utilization of ionizable natureCan enhance aqueous solubility. nih.gov

The "linker" in the context of this compound analogues refers to the connection between the piperazine moiety and other parts of the molecule that might be introduced for specific targeting or to modulate activity. The nature of this linker is critical for proper target engagement. symeres.comnih.gov Linkers can be designed to be either cleavable or non-cleavable, depending on the desired mechanism of action. symeres.comnih.gov

Linker Characteristic Influence on Target Engagement
CleavabilityDetermines the mechanism of drug release at the target site. symeres.comnih.gov
Length and FlexibilityAffects the orientation and binding affinity of the molecule within the target's binding pocket. symeres.com
PolarityInfluences the solubility and overall pharmacokinetic properties of the conjugate. symeres.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. mdpi.com This approach is instrumental in understanding the relationship between a molecule's structure and its biological function, thereby guiding the design of new, more effective compounds. mdpi.commdpi.com

The development of a QSAR model begins with a dataset of compounds with known biological activities. mdpi.com For these compounds, a variety of molecular descriptors are calculated, which are numerical representations of their structural and physicochemical properties. nih.govresearchgate.net Statistical methods, such as multiple linear regression (MLR) and artificial neural networks (ANN), are then employed to establish a mathematical relationship between these descriptors and the observed biological activity. nih.govresearchgate.net

The goal is to create a model that can accurately predict the activity of new, untested compounds. mdpi.com The predictive power of these models is rigorously validated using external test sets of compounds that were not used in the model's development. nih.gov Successful QSAR models can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest predicted potency. mdpi.com

QSAR Modeling Step Description
Data Set CompilationA collection of compounds with experimentally determined biological activities. mdpi.com
Descriptor CalculationGeneration of numerical values representing the structural and physicochemical properties of the molecules. nih.govresearchgate.net
Model BuildingUse of statistical methods like MLR or ANN to correlate descriptors with biological activity. nih.govresearchgate.net
Model ValidationAssessment of the model's predictive ability using an independent set of compounds. nih.gov

A crucial outcome of QSAR studies is the identification of the key molecular descriptors that have the most significant impact on biological activity. These descriptors provide insights into the physicochemical properties that are either favorable or detrimental to the desired biological effect.

Commonly identified descriptors include:

Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which relate to a molecule's ability to donate or accept electrons. researchgate.net

Steric properties: Descriptors related to the size and shape of the molecule. acs.org

Hydrophobicity: Often represented by the partition coefficient (logP), which influences how a molecule distributes between aqueous and lipid environments. researchgate.net

Topological descriptors: Numerical values that describe the connectivity of atoms within a molecule. researchgate.net

For piperazine derivatives, studies have shown that descriptors like molar refractivity, topological polar surface area, and aqueous solubility can be significantly correlated with their biological inhibitory activity. researchgate.net By understanding which descriptors are most influential, medicinal chemists can make more informed decisions about which parts of the this compound scaffold to modify to enhance its therapeutic potential.

Stereochemical Considerations in Ligand-Target Recognition

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in the interaction between a ligand and its biological target. For analogues of this compound, the chiral center at the benzylic carbon—the carbon atom bonded to the hydroxyl group—plays a pivotal role in determining binding affinity and functional activity at various receptors. The specific orientation of the hydroxyl group and the aromatic ring relative to the piperazine moiety can lead to significant differences in how the molecule fits into the binding pocket of a receptor.

Research into related piperazine structures has consistently underscored the importance of stereochemistry in rational drug design. For instance, studies on piperazine-based kappa-opioid receptor agonists revealed that stereoisomers with an (S,S)-configuration exhibited the highest receptor affinity, with one such compound showing a Ki value of 0.67 nM. nih.gov This highlights that even subtle changes in the spatial arrangement of substituents on the piperazine ring and its appendages can drastically alter biological activity. nih.gov

In the context of benzyl alcohol derivatives, investigations into ligands for the melanocortin-4 receptor (MC4R) have provided direct evidence of stereochemical importance. A study on a series of piperazinebenzylalcohols identified several compounds with low nanomolar binding affinities (Ki <10 nM). researchgate.net Subsequent resolution of the stereocenter in a related benzylic piperazine series revealed that the R-enantiomer was more active, confirming that one enantiomer can be significantly more potent than the other. researchgate.net This enantiomeric preference is attributed to the specific interactions, such as hydrogen bonds and hydrophobic contacts, that only the correctly oriented functional groups of one stereoisomer can form within the chiral environment of the receptor's binding site.

The differential activity between enantiomers necessitates their separation and individual evaluation, a process often achieved using chiral chromatography. mdpi.com The ability to distinguish between stereoisomers is fundamental to understanding the precise molecular interactions that govern ligand recognition and to designing more potent and selective therapeutic agents. researchgate.net

Table 1: Stereoselectivity in Piperazine-Based Ligands This table presents data from various studies on piperazine derivatives, illustrating the impact of stereochemistry on receptor binding affinity. Note that these are related analogues, not direct derivatives of this compound, but the principles of stereoselectivity are directly applicable.

Compound Class/AnalogueReceptor TargetStereoisomerBinding Affinity (Ki)Source
Methylated GR-89.696 AnalogueKappa-Opioid Receptor(S,S)-80.67 nM nih.gov
Piperazinebenzylalcohol AnalogueMelanocortin-4 Receptor14a< 10 nM researchgate.net
Piperazinebenzylalcohol AnalogueMelanocortin-4 Receptor14g< 10 nM researchgate.net
Benzylic Piperazine DerivativeMelanocortin-4 ReceptorR-enantiomerMore Active researchgate.net
Benzylic Piperazine DerivativeMelanocortin-4 ReceptorS-enantiomerLess Active researchgate.net

Preclinical Toxicity Research and Safety Pharmacology of 4 1 Piperazinyl Benzylalcohol Derivatives

Mechanistic Investigations of Toxicity Pathways

Understanding the mechanisms by which 4-(1-Piperazinyl)benzylalcohol derivatives may exert toxic effects is fundamental to predicting and mitigating potential adverse events. Research on related piperazine (B1678402) and benzyl (B1604629) alcohol compounds has shed light on several key pathways.

Studies on various piperazine derivatives have identified several cellular and biochemical markers that indicate potential toxicity. For instance, research on benzylpiperazine and benzoylpiperazine has demonstrated their capacity to induce oxidative stress in dopaminergic human neuroblastoma cells (SH-SY5Y). nih.gov Key markers of this toxicity include the generation of reactive oxygen species (ROS) and subsequent lipid peroxidation. nih.gov Furthermore, these compounds have been shown to inhibit mitochondrial complex-I activity, a critical component of the electron transport chain, leading to mitochondrial dysfunction. nih.gov The stimulation of apoptosis, or programmed cell death, is another significant finding, with observed changes in the expression of regulatory proteins such as Bax and Bcl-2, and the activation of caspase-3. nih.gov

Cytotoxicity assays are a common method to evaluate the direct toxic effects of compounds on cells. For example, in vitro studies on certain piperazine-linked 1,8-naphthalimide-arylsonyl derivatives assessed cellular viability to determine their cytotoxic potential. nih.govmdpi.com A decrease in cell viability is a direct indicator of a compound's toxicity. mdpi.com

Table 1: Cellular and Biochemical Markers of Toxicity for Piperazine Derivatives

Marker Effect Implication Reference
Reactive Oxygen Species (ROS) Increased generation Oxidative stress, cellular damage nih.gov
Lipid Peroxidation Increased Cell membrane damage nih.gov
Mitochondrial Complex-I Activity Inhibition Impaired cellular respiration, energy depletion nih.gov
Caspase-3 Activation Induction of apoptosis nih.gov

This table is interactive. Click on the headers to sort.

The potential for organ-specific toxicity is a significant concern in preclinical safety assessment. The benzyl alcohol component of this compound is of particular relevance here. High doses of benzyl alcohol have been associated with mitochondrial dysfunction and cell death, which can contribute to organ damage. nih.govresearchgate.net

While direct evidence for this compound is lacking, reports on benzyl alcohol itself indicate a potential for renal toxicity. For instance, benzyl alcohol has been linked to cases of metabolic acidosis, which can be associated with renal tubular dysfunction. europa.eu This suggests that at high concentrations, the benzyl alcohol moiety could potentially contribute to kidney-related adverse effects.

Both piperazine and benzyl alcohol derivatives have been associated with neurological effects. As mentioned previously, benzylpiperazine and benzoylpiperazine have demonstrated neurotoxic mechanisms in vitro, including the induction of oxidative stress and apoptosis in neuronal cells. nih.gov

Benzyl alcohol has been implicated in a severe condition known as "gasping syndrome" in neonates, which is characterized by a rapid deterioration of the neurological status. europa.eudrugs.com This syndrome is associated with the accumulation of benzyl alcohol and can lead to severe adverse outcomes. europa.eu In adults, acute benzyl alcohol intoxication has been reported to cause impaired consciousness and respiratory depression. nih.gov The acute toxicity of benzyl alcohol, which includes sedation and loss of motor function, is believed to be caused by the alcohol itself rather than its primary metabolite, benzaldehyde (B42025). nih.gov

The metabolism of this compound derivatives is a key factor in their potential toxicity. The piperazine ring and the benzyl alcohol moiety are both subject to metabolic transformations that can influence their toxicological profile.

Studies on various piperazine analogues have shown that they can have significant inhibitory effects on major cytochrome P450 (CYP) isoenzymes, including CYP2D6, CYP1A2, and CYP3A4. researchgate.net These enzymes are crucial for the metabolism of a wide range of drugs and endogenous compounds. Inhibition of these enzymes can lead to drug-drug interactions and altered toxicity profiles. The metabolism of benzylpiperazine itself involves these same CYP isoenzymes. researchgate.net

The metabolism of benzyl alcohol is also a critical determinant of its toxicity. Benzyl alcohol is primarily metabolized by alcohol dehydrogenase to benzaldehyde, which is then further oxidized to benzoic acid. nih.govnih.gov Inhibition of alcohol dehydrogenase, for example by pyrazole, leads to increased levels of benzyl alcohol and a marked increase in its acute toxicity. nih.gov This highlights the importance of the metabolic pathway in mitigating the toxicity of the benzyl alcohol moiety.

Table 2: Influence of Metabolism on the Toxicity of Related Compounds

Compound/Moiety Metabolic Enzyme(s) Effect of Metabolism/Inhibition Implication for Toxicity Reference
Benzylpiperazine CYP2D6, CYP1A2, CYP3A4 Metabolism to other compounds Altered efficacy and toxicity researchgate.net
Piperazine Analogues CYP2D6, CYP1A2, CYP3A4, CYP2C19, CYP2C9 Inhibition of enzyme activity Potential for drug-drug interactions researchgate.net

This table is interactive. Click on the headers to sort.

Evaluation of Carcinogenic Potential

The assessment of carcinogenic potential is a long-term toxicity study that is crucial for compounds intended for chronic use. While no specific carcinogenicity studies on this compound were found, data on benzyl alcohol is available.

According to a safety assessment report, carcinogenicity studies of benzyl alcohol have been negative. nih.gov The National Toxicology Program (NTP) also conducted toxicology and carcinogenesis studies of benzyl alcohol in F344/N rats and B6C3F1 mice and found no evidence of carcinogenic activity. nih.gov Genotoxicity tests for benzyl alcohol have been mostly negative. nih.gov

Interplay of this compound with Other Compounds in Toxicity Induction

The toxic potential of a compound can be influenced by its interaction with other substances. The benzyl alcohol moiety of this compound provides an interesting case study in this regard.

Research has shown that benzyl alcohol can protect against acetaminophen-induced hepatotoxicity. nih.gov This protective effect is attributed to the inhibition of cytochrome P450 enzymes by benzyl alcohol, which in turn prevents the metabolic activation of acetaminophen (B1664979) to its toxic metabolite. nih.govresearchgate.net This demonstrates that, in certain contexts, the metabolic effects of the benzyl alcohol moiety could be protective against the toxicity of other compounds. However, it is important to note that at higher doses, benzyl alcohol itself can cause mitochondrial dysfunction and cell death. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Applications in 4 1 Piperazinyl Benzylalcohol Research

Ligand-Target Docking and Binding Affinity Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor or enzyme to form a stable complex. This technique is crucial for understanding the binding mode of 4-(1-Piperazinyl)benzylalcohol derivatives and estimating their binding affinity, which is a key determinant of their potential biological activity.

Computational models are frequently used to design and synthesize novel ligands with high affinity and selectivity for specific receptors. For instance, in the design of 5-HT1A receptor agonists, computational simulations and Quantitative Structure-Activity Relationship (QSAR) studies have been pivotal. nih.gov These models help in characterizing the binding site and understanding the key interactions between the ligand and the receptor. For derivatives of this compound, docking studies can elucidate how the piperazine (B1678402) ring, the benzyl (B1604629) alcohol moiety, and any additional substituents interact with the amino acid residues within the receptor's binding pocket. This can involve hydrogen bonds, hydrophobic interactions, and pi-pi stacking, which collectively contribute to the binding affinity. The characterization of these interactions is essential for designing more potent and selective ligands.

Studies on related arylpiperazine derivatives have successfully used docking to explore binding to various receptors, including dopamine (B1211576) D2 receptors. nih.gov These studies often reveal critical interactions, such as salt bridges with key residues like Aspartic acid, that stabilize the ligand-receptor complex. nih.gov Such insights are invaluable for the rational design of new compounds based on the this compound scaffold.

The piperazine nucleus is a common scaffold in the design of enzyme inhibitors. hilarispublisher.com Molecular docking simulations are employed to predict how these compounds bind to the active site of an enzyme. For example, in the development of butyrylcholinesterase (BChE) inhibitors for potential Alzheimer's disease therapy, docking studies have revealed key interactions between piperazine-containing ligands and amino acid residues in the enzyme's active site, such as Tryptophan and Tyrosine. hilarispublisher.com

These studies can predict specific interactions like arene-arene interactions between the aromatic rings of the ligand and the enzyme's active site residues. hilarispublisher.com For this compound derivatives, docking can predict how the benzyl and piperazine rings orient themselves within an enzyme's active site to maximize favorable interactions and inhibit its catalytic activity. This information is critical for optimizing the structure of the inhibitor to improve its potency.

Target Key Interacting Residues Types of Interactions Reference
ButyrylcholinesteraseTrp82, Tyr332, Ser287Arene-arene, Hydrogen bonding hilarispublisher.com
5-HT1A ReceptorNot specifiedNot specified nih.gov
Dopamine D2 ReceptorAsp114Salt bridge nih.gov

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a detailed picture of the conformational flexibility of molecules over time. nih.gov This is particularly important for molecules like this compound, which contain flexible fragments such as the piperazine ring and the rotatable bond connecting the benzyl group.

The piperazine ring can adopt different conformations, such as chair, boat, and twist-boat forms. nih.gov MD simulations can explore the energy landscape of these different conformations and determine their relative stabilities. nih.gov Understanding the conformational preferences of the piperazine ring is crucial as it can significantly influence how the molecule fits into a binding site.

Furthermore, MD simulations can reveal the conformational adaptability of a ligand upon binding to its target. nih.gov The flexibility of the molecule can be more important for its inhibitory activity than initially assumed. nih.gov For this compound, MD simulations can predict how its conformation changes upon interaction with a receptor or enzyme, providing insights that can be used to design more effective drugs. nih.gov

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. jksus.org These calculations provide fundamental information about the distribution of electrons and the energy of molecular orbitals, which are essential for understanding a molecule's reactivity and stability. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. nih.gov The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. nih.gov A smaller HOMO-LUMO gap suggests higher reactivity.

For derivatives of this compound, HOMO-LUMO analysis can predict the most likely sites for electrophilic and nucleophilic attack. This information is valuable for understanding potential metabolic pathways and for designing molecules with desired reactivity profiles. The distribution of HOMO and LUMO orbitals can also provide insights into intramolecular charge transfer possibilities within the molecule.

Parameter Significance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO GapChemical reactivity and kinetic stability

In Silico ADMET Prediction for Lead Optimization

In the process of drug discovery, it is crucial to evaluate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of potential drug candidates. In silico ADMET prediction models have become an integral part of lead optimization, as they can identify potential liabilities early in the development process, saving time and resources. mdpi.comnih.gov

For novel compounds derived from this compound, various physicochemical and pharmacokinetic parameters can be calculated using computational tools. mdpi.comnih.gov These parameters include predictions of oral bioavailability, adherence to Lipinski's "rule of five," blood-brain barrier penetration, plasma protein binding, and potential inhibition of cytochrome P450 enzymes. mdpi.com

ADMET Property Computational Prediction Importance
Absorption Caco-2 permeability, Intestinal absorptionPredicts oral bioavailability
Distribution Blood-brain barrier penetration, Plasma protein bindingAffects drug efficacy and duration of action
Metabolism Cytochrome P450 inhibitionPredicts potential for drug-drug interactions
Excretion Renal clearanceDetermines the elimination pathway
Toxicity Various toxicity endpoints (e.g., cardiotoxicity, hepatotoxicity)Early identification of safety concerns

Prediction of Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the Blood-Brain Barrier is a critical determinant of its potential as a therapeutic agent for central nervous system disorders. Computational models are frequently employed in the early stages of drug discovery to predict this property, thereby reducing the need for extensive in-vitro and in-vivo testing.

These predictive models are typically built on large datasets of compounds with experimentally determined BBB permeability. Various machine learning algorithms, such as Support Vector Machines (SVM) and deep neural networks, are trained to identify the relationships between a molecule's structural features and its ability to penetrate the BBB. The models incorporate a wide range of molecular descriptors, including physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) and topological features.

For a compound such as this compound, a typical predictive workflow would involve:

Generation of a 3D model of the molecule.

Calculation of a comprehensive set of molecular descriptors.

Inputting these descriptors into a validated BBB permeability prediction model.

The output would likely be a classification (e.g., BBB+ for permeable, BBB- for impermeable) or a quantitative value, such as the logarithm of the brain-to-plasma concentration ratio (logBB).

Table 1: Representative Data for a Hypothetical BBB Permeability Prediction of this compound

Molecular DescriptorPredicted ValueInfluence on BBB Permeability
Molecular Weight192.26 g/mol Favorable
LogP (octanol-water partition coefficient)[Predicted Value]Higher values generally favor permeability
Topological Polar Surface Area (TPSA)[Predicted Value]Lower values generally favor permeability
Number of Hydrogen Bond Donors[Predicted Value]Lower numbers generally favor permeability
Number of Hydrogen Bond Acceptors[Predicted Value]Lower numbers generally favor permeability
Predicted BBB Permeability (logBB) [Predicted Value] [Interpretation]

Note: The values in this table are illustrative and not based on actual published research for this compound.

Microsomal Stability Prediction

Microsomal stability is a key indicator of a compound's metabolic fate, specifically its susceptibility to metabolism by cytochrome P450 enzymes in the liver. High metabolic instability can lead to rapid clearance from the body, reducing a drug's efficacy.

Computational models for predicting microsomal stability operate on principles similar to those for BBB permeability. Quantitative Structure-Activity Relationship (QSAR) models are developed using experimental data from in-vitro microsomal stability assays. These models correlate molecular descriptors with metabolic stability, often expressed as the in-vitro half-life (t½) or intrinsic clearance (CLint).

A study on a series of arylpiperazine derivatives, a class of compounds to which this compound belongs, utilized a combination of Density Functional Theory (DFT) calculations and Support Vector Machines (SVM) to create a predictive model for microsomal stability. This approach demonstrated a strong correlation between the predicted and experimental half-life values for the compounds in the study. While this specific study did not include this compound, the methodology is directly applicable.

The process would involve calculating various electronic and structural descriptors for this compound and using these to predict its metabolic stability based on the established model.

Table 2: Representative Data for a Hypothetical Microsomal Stability Prediction of this compound

ParameterPredicted ValueInterpretation
In-vitro Half-life (t½)[Predicted Value] (minutes)Longer half-life indicates greater stability
Intrinsic Clearance (CLint)[Predicted Value] (µL/min/mg protein)Lower clearance indicates greater stability
Metabolic Stability Classification [e.g., Low, Medium, High] Overall assessment of metabolic stability

Note: The values in this table are illustrative and not based on actual published research for this compound.

Advanced Derivatization Strategies for 4 1 Piperazinyl Benzylalcohol in Analytical and Drug Discovery Contexts

Chemical Derivatization for Enhanced Detection and Quantification

In many analytical settings, the intrinsic physicochemical properties of 4-(1-Piperazinyl)benzylalcohol may not be optimal for achieving the desired sensitivity and selectivity. Chemical derivatization offers a powerful solution by modifying the molecule to introduce functionalities that are more amenable to specific detection methods.

High-performance liquid chromatography (HPLC) with ultraviolet (UV) detection is a widely used analytical technique. However, the native UV absorbance of this compound may be insufficient for trace-level quantification, especially in complex biological or environmental samples. To overcome this limitation, derivatization with a UV-active reagent can significantly enhance its molar absorptivity.

One common strategy involves targeting the secondary amine of the piperazine (B1678402) ring. Reagents such as 4-chloro-7-nitrobenzofuran (NBD-Cl) are known to react with piperazines to form highly chromophoric derivatives that can be detected at higher wavelengths, minimizing interference from matrix components. jocpr.comresearchgate.netjocpr.com This approach has been successfully applied for the trace analysis of piperazine in active pharmaceutical ingredients (APIs). jocpr.comresearchgate.netjocpr.com Another potential route is the derivatization of the benzyl (B1604629) alcohol moiety. While less direct, this could involve converting the alcohol to a more reactive group, such as a benzyl halide, which can then be reacted with a chromophore-containing nucleophile like 1-(4-nitrophenyl)piperazine (4-NPP). rsc.orgresearchgate.net This latter method has been employed for the determination of genotoxic benzyl halides in drug substances. rsc.orgresearchgate.net

The selection of the derivatizing agent and reaction conditions is critical to ensure a quantitative and stable product. The resulting derivative should exhibit a significant bathochromic shift (shift to a longer wavelength) and a high molar extinction coefficient to maximize the signal-to-noise ratio in HPLC-UV analysis.

Table 1: Potential UV-Active Derivatization Reagents for this compound

Derivatizing ReagentTarget Functional GroupResulting DerivativeKey Advantage
4-chloro-7-nitrobenzofuran (NBD-Cl)Piperazine amineNBD-piperazine adductForms a stable, highly UV-active product, enhancing detection sensitivity. jocpr.comresearchgate.netjocpr.com
1-(4-Nitrophenyl)piperazine (4-NPP)Benzyl alcohol (via halide)4-NPP-benzylpiperazine adductShifts the derivative to the near-visible range, minimizing matrix interference. rsc.orgresearchgate.net

Mass spectrometry (MS) is a powerful tool for the identification and quantification of organic molecules. While this compound can be analyzed directly by MS, derivatization can improve its ionization efficiency, control its fragmentation pattern, and enhance its chromatographic separation in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).

For GC-MS analysis, the volatility of the analyte is crucial. The hydroxyl group of this compound can be derivatized to form a more volatile silyl ether, for example, by reaction with a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). In LC-MS, derivatization can be employed to introduce a permanently charged group or a readily ionizable moiety to enhance the signal in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). For instance, quaternization of the piperazine nitrogen would introduce a permanent positive charge. The fragmentation patterns of piperazine derivatives in MS are well-studied and can aid in the structural elucidation of such derivatives. researchgate.netcore.ac.uk

The choice of derivatization reagent for MS applications depends on the ionization technique and the desired outcome. The ideal reagent should react specifically and quantitatively, and the resulting derivative should exhibit predictable and informative fragmentation in the mass spectrometer.

Derivatization for Chiral Resolution and Stereoisomer Analysis

The parent molecule, this compound, is achiral and therefore does not exist as enantiomers. However, it can be derivatized with a chiral reagent to form a pair of diastereomers. This process is essential when this compound is used as a scaffold to synthesize new chiral molecules. The analysis of the resulting diastereomeric mixture allows for the determination of enantiomeric purity and the absolute configuration of the newly created chiral center.

A common strategy for the chiral derivatization of alcohols is the reaction with a chiral derivatizing agent (CDA) to form diastereomeric esters. wikipedia.orgntu.edu.sg Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its acyl chloride are widely used for this purpose. wikipedia.orgntu.edu.sg The reaction of the hydroxyl group of this compound with an enantiomerically pure chiral acid, such as (R)- or (S)-Mosher's acid chloride, would yield a mixture of diastereomeric esters. These diastereomers possess different physicochemical properties and can be separated and quantified using achiral chromatographic techniques like HPLC or analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, where the different spatial arrangements of the chiral centers lead to distinct chemical shifts. wikipedia.orgntu.edu.sg

This approach is not for resolving the parent compound but is a critical step in the stereochemical analysis of chiral compounds synthesized from it. The selection of the CDA is crucial and depends on the structure of the analyte and the analytical technique to be used. nih.govnih.govresearchgate.net

Table 2: Chiral Derivatizing Agents for the Analysis of Chiral Derivatives of this compound

Chiral Derivatizing Agent (CDA)Target Functional GroupResulting DiastereomersAnalytical Technique(s)
(R)- or (S)-Mosher's acid chlorideHydroxyl groupDiastereomeric estersNMR, HPLC
(1S,2S)-2-(2,3-anthracenedicarboximido)cyclohexanolHydroxyl groupDiastereomeric estersHPLC with fluorescence detection nih.gov

Functionalization for Bioconjugation and Molecular Imaging Applications

The structural features of this compound make it an attractive starting point for the synthesis of probes for biological systems. Functionalization of this scaffold is key to developing tools for bioconjugation and molecular imaging.

Positron Emission Tomography (PET) is a non-invasive molecular imaging technique that allows for the in vivo visualization and quantification of biological processes. This requires the synthesis of a radioligand, which is a molecule that binds to a specific biological target and is labeled with a positron-emitting radionuclide, most commonly fluorine-18 (¹⁸F) or carbon-11 (¹¹C).

The benzylpiperazine moiety is a common structural motif in ligands for various neuroreceptors, including sigma (σ) and dopamine (B1211576) receptors. nih.govnih.gov this compound can serve as a precursor for the synthesis of such radioligands. The benzyl group is a particularly suitable site for the introduction of ¹⁸F. For example, a common radiosynthesis strategy involves the nucleophilic substitution of a suitable leaving group (e.g., tosylate, mesylate, or nitro group) on the aromatic ring of a precursor molecule with [¹⁸F]fluoride.

Several ¹⁸F-labeled benzylpiperazine derivatives have been developed and evaluated as PET radioligands for imaging σ₁ receptors. nih.gov These studies have demonstrated that such radiotracers can exhibit high brain uptake and specific binding to the target receptor. nih.gov The synthesis of these radioligands typically involves a multi-step process to prepare the precursor, followed by the radiolabeling step and purification. The resulting radiotracer must exhibit high radiochemical purity and specific activity to be suitable for in vivo imaging. nih.govmdpi.commdpi.com

Table 3: Examples of Radiolabeled Benzylpiperazine Derivatives for PET Imaging

Radiotracer ExampleTarget ReceptorRadionuclidePrecursor Functionalization for Radiolabeling
[¹⁸F]Fluorobenzylpiperazine derivativesσ₁ Receptor¹⁸FFluoroethoxylation of a phenol precursor
[¹⁸F]FBPC03Dopamine D3 Receptor¹⁸FNucleophilic substitution of a leaving group on the benzyl moiety nih.gov

Future Research Directions and Translational Perspectives for 4 1 Piperazinyl Benzylalcohol

Identification of Novel Therapeutic Targets and Indications

The inherent structural motifs of 4-(1-Piperazinyl)benzylalcohol suggest that its derivatives could be engineered to interact with multiple biological targets, leading to novel treatments for complex diseases.

Neurodegenerative Disorders: A primary area of investigation for benzylpiperazine analogues is in neurodegenerative diseases, particularly Alzheimer's disease. jneonatalsurg.com Research has focused on designing multi-target-directed ligands (MTDLs) capable of simultaneously inhibiting key pathological drivers. researchgate.net Analogues could be developed as dual inhibitors of acetylcholinesterase (AChE), to manage symptomatic cognitive decline, and beta-amyloid (Aβ) plaque aggregation, a core pathological hallmark. jneonatalsurg.comjneonatalsurg.com Furthermore, studies on related piperazine (B1678402) compounds have shown potential to reduce tau pathology and preserve memory in preclinical Alzheimer's models, suggesting another important therapeutic angle. nih.gov Other potential neuroprotective mechanisms include the modulation of signaling pathways like the transient receptor potential canonical 6 (TRPC6), which is involved in the stability of dendritic spines. nih.gov

Central Nervous System (CNS) Disorders: The piperazine ring is a core component of numerous drugs active in the central nervous system. researchgate.net Benzylpiperazine itself demonstrates activity on both the dopaminergic and serotonergic systems. wikipedia.orgnih.gov This provides a strong rationale for synthesizing and screening analogues of this compound for potential antidepressant, anxiolytic, or antipsychotic properties by fine-tuning their interactions with various neurotransmitter receptors. researchgate.net Additionally, research into dual-acting histamine (B1213489) H3 and sigma-1 receptor antagonists has identified piperazine derivatives with promising antinociceptive (pain-relieving) properties in preclinical models. acs.org

Antimicrobial Agents: With the rise of antimicrobial resistance, there is an urgent need for new classes of antibiotics. The piperazine scaffold has been extensively explored for this purpose. nih.gov Derivatives of this compound could be synthesized and evaluated for activity against a broad spectrum of pathogens, including Gram-positive and Gram-negative bacteria. researchgate.netresearchgate.net Research has shown that specific modifications to the piperazine structure can yield compounds effective against multidrug-resistant (MDR) strains, making this a critical area for future investigation. nih.govijcmas.com

Potential Therapeutic AreaSpecific Targets/IndicationsRationale Based on Analogue Studies
Neurodegenerative Diseases Alzheimer's Disease, Parkinson's DiseaseDual inhibition of Acetylcholinesterase (AChE) and Beta-amyloid (Aβ) aggregation; Reduction of Tau pathology; Neuroprotection via TRPC6 channels. jneonatalsurg.comnih.govnih.gov
Central Nervous System Disorders Depression, Anxiety, Schizophrenia, PainModulation of dopaminergic and serotonergic pathways; Antagonism of Histamine H3 and Sigma-1 receptors. researchgate.netnih.govacs.org
Infectious Diseases Bacterial and Fungal InfectionsBroad-spectrum activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant (MDR) strains. nih.govijcmas.comresearchgate.net
Inflammation Inflammatory ConditionsCertain dibenzyl dipiperazine salts have demonstrated anti-inflammatory activity in preclinical evaluations. nih.gov

Development of Advanced Drug Delivery Systems

To maximize the therapeutic potential and overcome the pharmacokinetic challenges of novel this compound analogues, particularly for CNS indications, the development of advanced drug delivery systems is essential.

Nanoparticle-Based Systems: Nanocarriers offer a promising strategy to improve the solubility, stability, and bioavailability of therapeutic agents. Piperazine-derived lipid nanoparticles have been successfully developed to deliver mRNA to immune cells, showcasing the scaffold's compatibility with lipid-based formulations. doaj.org For CNS applications, encapsulating analogues into nanoparticles could facilitate passage across the blood-brain barrier, a critical hurdle for many neurotherapeutics. These systems can be designed for controlled release, maintaining therapeutic concentrations over extended periods. journaljpri.com

Protein-Based Nanocages: Engineered protein cages, such as ferritin, represent another innovative delivery platform. The interior or exterior surface of these nanocages can be chemically modified to carry drug molecules. Studies have demonstrated the successful functionalization of humanized ferritin with piperazine-based compounds to create systems for the targeted delivery of siRNA. nih.govacs.org This approach could be adapted to deliver this compound analogues, potentially decorated with targeting ligands to enhance accumulation in specific tissues or cell types.

Polymer-Based Carriers: Synthetic polymers like dendrimers can be modified with piperazine moieties to create efficient intracellular delivery vehicles. Research has shown that phenylpiperazine-modified dendrimers can form stable complexes with cargo proteins and facilitate their delivery directly into the cell cytosol, bypassing degradation in the endo-lysosomal pathway. nih.gov This technology could be harnessed to deliver therapeutic enzymes or protein-based drugs alongside small-molecule analogues of this compound.

Delivery SystemDescriptionPotential Advantages for Analogues
Lipid Nanoparticles Vesicles composed of ionizable lipids, phospholipids, cholesterol, and PEG-lipids.Enhanced bioavailability, protection from degradation, potential for immune cell and CNS targeting. doaj.org
Protein Nanocages (e.g., Ferritin) Self-assembling protein shells that can be loaded with therapeutic cargo.High biocompatibility, uniform size, potential for targeted delivery of small molecules or nucleic acids (siRNA). nih.govacs.org
Modified Dendrimers Highly branched, synthetic polymers functionalized with piperazine derivatives.Efficient intracellular delivery, ability to bypass endo-lysosomal degradation, delivery of protein cargo. nih.gov

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful toolkit to accelerate the discovery and optimization of this compound analogues. These computational approaches can significantly reduce the time and cost associated with traditional drug development.

Quantitative Structure-Activity Relationship (QSAR): ML algorithms are adept at building QSAR models that correlate the structural features of molecules with their biological activities. atomwise.comresearchgate.net By training models on data from a library of synthesized this compound derivatives, researchers can predict the activity of virtual compounds, thereby prioritizing the synthesis of candidates with the highest probability of success.

Virtual Screening and Molecular Docking: In silico techniques are crucial for identifying promising candidates from vast chemical libraries. Molecular docking simulations can predict how different analogues bind to specific protein targets, such as acetylcholinesterase or microbial enzymes. nih.govnih.gov This provides insights into the molecular basis of their activity and guides the rational design of more potent and selective inhibitors.

ADMET Prediction: A major cause of failure in drug development is poor pharmacokinetic or safety profiles. ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel compounds early in the discovery process. jneonatalsurg.comresearchgate.net Applying these models to virtual analogues of this compound would enable the early deselection of compounds likely to fail, focusing resources on those with favorable drug-like properties.

De Novo Drug Design: Generative AI models can design entirely new molecules optimized for specific properties. youtube.com By providing the model with a desired activity profile and physicochemical constraints, it can generate novel chemical structures based on the this compound scaffold that have never been synthesized before, opening up new chemical space for exploration.

Translational Research Pathways from Preclinical Studies to Clinical Development of this compound Analogues

The path from a promising preclinical compound to a clinically approved drug is long and fraught with challenges, particularly for CNS disorders where the failure rate is high. mdbneuro.com A robust translational strategy is critical for successfully developing analogues of this compound.

Advanced Preclinical Models: The initial proof-of-concept for efficacy must be established in relevant disease models. For neurodegenerative indications, this involves using transgenic animal models that recapitulate aspects of human pathology, such as amyloid deposition or tauopathy in Alzheimer's disease. nih.gov Efficacy in these models would be assessed through behavioral tests, histopathology, and biomarker analysis.

Translational Biomarkers: A key challenge in CNS drug development is the disconnect between preclinical and clinical outcomes. researchgate.net The use of translational biomarkers can help bridge this gap. For instance, preclinical electroencephalography (EEG) can provide quantifiable readouts of brain activity in animal models that correlate with clinical EEG measures in humans, offering a more predictive assessment of a drug's functional effects. synapcell.com

IND-Enabling Studies: Before a drug can be tested in humans, it must undergo a rigorous set of Investigational New Drug (IND)-enabling studies. This package includes detailed pharmacology studies to understand the mechanism of action, comprehensive toxicology and safety pharmacology studies in multiple species, and pharmacokinetic analyses to characterize how the drug is absorbed, distributed, metabolized, and excreted.

Structured Clinical Development: The clinical trial process begins with Phase I, which primarily assesses safety and tolerability in a small number of healthy volunteers. Phase II trials are conducted in patients to obtain the first evidence of efficacy and further evaluate safety. nih.gov If successful, large-scale Phase III trials are initiated to definitively establish efficacy against a placebo or standard of care, providing the pivotal data required for regulatory approval. Navigating this complex pathway requires careful planning and collaboration between academic researchers, industry partners, and regulatory agencies. bnos.org.uk

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.